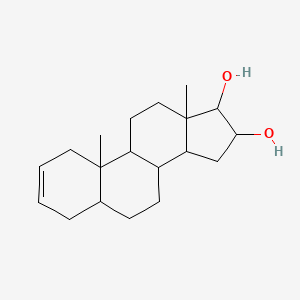

Androst-2-ene-16,17-diol

Description

Properties

IUPAC Name |

10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h3-4,12-17,20-21H,5-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUOTDQQNZPUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4C3(CC=CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973217 | |

| Record name | Androst-2-ene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5764-10-3, 5764-11-4 | |

| Record name | NSC102234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC101592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-2-ene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Sharpless Dihydroxylation of Androst-2-ene

One of the most effective and modern approaches to prepare this compound involves the Sharpless dihydroxylation of androst-2-ene derivatives. This method allows for the stereoselective introduction of hydroxyl groups at the 16 and 17 positions while maintaining the oxidation state at C-17.

- Starting Material : Androst-2-ene (15) prepared from 3-epiandrosterone by tosylation followed by elimination.

- Key Step : Sharpless asymmetric dihydroxylation using osmium tetroxide (OsO4) or potassium osmate (K2[OsO2(OH)4]) as catalysts.

- Outcome : Formation of 2,3-cis-diols with good yields and selectivities.

- Regioselective Acetylation : After dihydroxylation, acetylation at the C-3 hydroxyl group is performed to protect it and facilitate further transformations.

- Challenges : Purification via column chromatography can be difficult, leading to lower isolated yields despite good reaction yields.

Reduction of 3β-Acetoxy-16-Acetoxymethylideneandrost-5-en-17-one

Another route involves the reduction of a highly functionalized steroid precursor:

- Precursor : 3β-acetoxy-16-acetoxymethylideneandrost-5-en-17-one (2b).

- Reduction Agent : Potassium borohydride (KBH4) under pH-controlled conditions.

- Products : Mixture of three diol isomers, two with 17β-hydroxy groups but opposite configurations at C-16, and a minor 16β,17α isomer.

- Isolation : Flash chromatography is used to separate the isomers.

- Further Functionalization : The primary hydroxy group can be converted into a leaving group (e.g., tosylate) and substituted with nucleophiles such as azide to yield azidomethyl derivatives, which can be further elaborated via click chemistry.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

A patented method describes the preparation of 17-substituted steroids including androst-2-ene derivatives:

- Starting Material : 17-oxo steroids converted to trifluoromethanesulfonate esters.

- Catalyst : Bis(triphenylphosphine)palladium(II) chloride.

- Reagents : Diethyl(3-pyridyl)borane for coupling.

- Conditions : Reactions performed in tetrahydrofuran (THF) with aqueous sodium carbonate.

- Work-up : Extraction, crystallization, and purification steps to isolate the desired product.

- Note : This method allows for the introduction of substituents at C-17 and subsequent functional group transformations to achieve diol derivatives.

Epoxidation and Regioselective Ring-Opening

Another approach involves epoxidation of androst-2-ene derivatives followed by regioselective ring-opening:

- Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) to form 2,3-epoxides.

- Ring-Opening : Acid-catalyzed opening with pyridine to give 3-oxo 2β-acetates.

- Isomerization : Under basic conditions, rearrangement occurs via 1,2-carbonyl transposition to yield 2-oxo 3β-acetates.

- Structural Confirmation : 2D NMR and X-ray crystallography confirm stereochemistry.

- Significance : Provides access to stereochemically defined diol intermediates for further synthetic elaboration.

Synthesis from 5α-Androst-2-ene-17-one via Piperidino Substitution and Reduction

A synthetic sequence starting from 5α-androst-2-ene-17-one involves:

- Substitution : Introduction of piperidino groups at C-2 and C-16 by refluxing with piperidine and water.

- Isolation : Crystallization from acetone.

- Reduction : Sodium borohydride reduction of the 17-ketone to yield 2β,16β-bispiperidino-5α-androstan-3α,17β-diol.

- Stereoselectivity : High stereoselectivity attributed to steric hindrance differences on the α and β faces of the 17-ketone intermediate.

Data Table: Summary of Preparation Methods

Analysis and Discussion

- The Sharpless dihydroxylation method (Method 1) is favored for its stereoselectivity and ability to maintain oxidation states, making it suitable for synthesizing various 2,3-diols including this compound derivatives.

- The reduction of acetoxymethylidene precursors (Method 2) allows access to multiple diol isomers but requires careful chromatographic separation, which can limit scalability.

- Palladium-catalyzed cross-coupling (Method 3) is versatile for introducing substituents at C-17 and can be adapted to prepare functionalized diols, though it involves multiple purification steps.

- The epoxidation and ring-opening strategy (Method 4) provides regio- and stereochemical control, confirmed by advanced spectroscopic methods, useful for complex synthetic targets.

- The piperidino substitution and reduction approach (Method 5) offers high stereoselectivity and crystallization-based purification, beneficial for producing stereochemically pure intermediates.

Chemical Reactions Analysis

Types of Reactions: Androst-2-ene-16,17-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at the 16th and 17th positions can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The double bond between the second and third carbon atoms can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

Substitution: Acyl chlorides in the presence of a base like pyridine, alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

Oxidation: Androst-2-ene-16,17-dione, androst-2-ene-16,17-dioic acid.

Reduction: Androstane-16,17-diol.

Substitution: this compound esters or ethers.

Scientific Research Applications

Chemistry: Androst-2-ene-16,17-diol is used as an intermediate in the synthesis of various steroidal compounds. It serves as a building block for the preparation of more complex steroids with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of steroid hormones in cell signaling and metabolism.

Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of steroid-based therapeutics with anti-inflammatory, anti-cancer, or hormone-regulating properties.

Industry: In the industrial sector, this compound can be used in the production of steroidal intermediates for pharmaceuticals, cosmetics, and agricultural chemicals.

Mechanism of Action

The mechanism of action of Androst-2-ene-16,17-diol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid hormone receptors, modulating gene expression and cellular responses. The hydroxyl groups at the 16th and 17th positions play a crucial role in its binding affinity and activity. Additionally, the double bond between the second and third carbon atoms may influence its reactivity and interaction with enzymes involved in steroid metabolism.

Comparison with Similar Compounds

Analytical and Regulatory Considerations

- Analytical Challenges : Differentiation of isomers (e.g., 3α vs. 3β-OH) requires GC-MS with bis-TMS derivatization and retention index matching (Kovac indices) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Androst-2-ene-16,17-diol in biological samples, and how should experiments be designed to ensure accuracy?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Researchers should use deuterated internal standards (e.g., 16β-Hydroxystanozolol-D3) to correct for matrix effects and ionization variability . Experimental design must include calibration curves, spike-and-recovery tests, and cross-validation with orthogonal methods (e.g., GC-MS) to confirm accuracy. Proper controls (blank matrices, negative/positive controls) are critical to rule out contamination .

Q. How should researchers handle the hygroscopic nature of this compound to maintain compound integrity during experiments?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to minimize moisture absorption and degradation . Pre-weigh aliquots in a controlled-humidity environment (e.g., glovebox) and use desiccators during handling. Purity should be verified via NMR or HPLC before critical experiments to ensure stability .

Q. What are the regulatory considerations when sourcing this compound for academic research?

- Methodological Answer : The compound is classified as a controlled substance under anti-doping regulations (e.g., World Anti-Doping Agency Prohibited List) and may require licenses (e.g., DEA Schedule III in the U.S.). Source certified reference materials (CRMs) from suppliers compliant with pharmacopeial standards (e.g., USP, EP) and document chain-of-custody for audits .

Q. What are the best practices for documenting experimental data on this compound to meet publication standards?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Report raw data in appendices and processed data (e.g., chromatograms, statistical analyses) in the main text. Disclose instrument parameters (e.g., LC gradients, MS ionization modes) and uncertainties (e.g., coefficient of variation) to enable reproducibility .

Advanced Research Questions

Q. What strategies are effective in distinguishing this compound from structurally similar steroids (e.g., 5α-androstane-3,17-diol) in doping analysis?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to resolve isobaric interferences and monitor unique fragment ions (e.g., m/z 253.18 for this compound). Use chromatographic separation with orthogonal columns (e.g., HILIC vs. reverse-phase) and cross-validate with immunoassays to rule out cross-reactivity .

Q. How can researchers investigate the metabolic pathways of this compound in vitro, and what controls are necessary?

- Methodological Answer : Use hepatocyte or microsomal assays with isotopically labeled substrates (e.g., ²H₃-Androst-2-ene-16,17-diol) to track phase I/II metabolites via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) and cofactors (e.g., NADPH) to validate enzyme-specific pathways. Quantify time-dependent metabolite formation to infer kinetic parameters .

Q. How to validate an analytical method for quantifying this compound in complex matrices like serum or urine?

- Methodological Answer : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (CV < 15%) across three validation batches. Test matrix effects by spiking analyte-free samples with internal standards. Perform stability studies under freeze-thaw cycles and long-term storage (-80°C) to establish sample integrity thresholds .

Q. What in silico approaches can predict the stability and reactivity of this compound under experimental conditions?

- Methodological Answer : Use density functional theory (DFT) to model steric and electronic interactions affecting stability (e.g., hygroscopicity, oxidation susceptibility). Compare computational predictions with empirical degradation data (e.g., accelerated stability testing at 40°C/75% RH) to refine models. Molecular docking can simulate binding affinity to metabolic enzymes (e.g., 17β-HSD) .

Key Considerations for Experimental Design

- Data Contradiction Analysis : When conflicting results arise (e.g., variable metabolite yields), re-examine extraction protocols (e.g., solid-phase vs. liquid-liquid) and matrix interferences. Use consensus criteria from anti-doping guidelines (e.g., WADA Technical Documents) to resolve ambiguities .

- Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Use anonymized samples to comply with privacy regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.